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molecular formula C10H8N4OS B8445449 4-(5-Hydroxy-1H-pyrrolo[2,3-b]pyridin-3-yl)thiazol-2-amine

4-(5-Hydroxy-1H-pyrrolo[2,3-b]pyridin-3-yl)thiazol-2-amine

Cat. No. B8445449
M. Wt: 232.26 g/mol
InChI Key: FBGVVKZEMARYHQ-UHFFFAOYSA-N
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Patent
US07514448B2

Procedure details

The title compound was synthesized in 2 steps in a manner similar to that described above using 5-methoxy-7-azaindole (0.37 g, 2.48 mmol), AlCl3 (1 g, 7.54 mmol), bromoacetylbromide (0.2 mL, 3 mmol) and thiourea (0.14 g, 1.88 mmol) (0.21 g, 39%, 2 steps) as a brown solid. Mass Spec.; MS 233 (M+1); 1H NMR(DMSO-d6, 500 MHz) δ 11.37 (s,1H), 9.10(s,1H), 7.86(d,1H), 7.70(d,1H), 7.61(d,1H), 6.88(s,2H), 6.67(s,1H).
Quantity
0.37 g
Type
reactant
Reaction Step One
Name
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
0.2 mL
Type
reactant
Reaction Step Three
Quantity
0.14 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:4]=[C:5]2[C:9](=[N:10][CH:11]=1)[NH:8][CH:7]=[CH:6]2.[Al+3].[Cl-].[Cl-].[Cl-].Br[CH2:17][C:18](Br)=O.[NH2:21][C:22]([NH2:24])=[S:23]>>[OH:2][C:3]1[CH:4]=[C:5]2[C:6]([C:17]3[N:21]=[C:22]([NH2:24])[S:23][CH:18]=3)=[CH:7][NH:8][C:9]2=[N:10][CH:11]=1 |f:1.2.3.4|

Inputs

Step One
Name
Quantity
0.37 g
Type
reactant
Smiles
COC=1C=C2C=CNC2=NC1
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Step Three
Name
Quantity
0.2 mL
Type
reactant
Smiles
BrCC(=O)Br
Step Four
Name
Quantity
0.14 g
Type
reactant
Smiles
NC(=S)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OC=1C=C2C(=NC1)NC=C2C=2N=C(SC2)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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